molecular formula C12H10N2O B029807 2-Amino-3-benzoylpyridine CAS No. 3810-10-4

2-Amino-3-benzoylpyridine

Cat. No. B029807
CAS RN: 3810-10-4
M. Wt: 198.22 g/mol
InChI Key: KROYVOKHXIFHMV-UHFFFAOYSA-N
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Description

2-Amino-3-benzoylpyridine is an organic compound that belongs to the class of aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Synthesis Analysis

The synthesis of 2-benzoylpyridine involves a one-step oxidation process. The method uses phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-benzoylpyridine is C12H10N2O . The average mass is 198.221 Da and the monoisotopic mass is 198.079315 Da .


Chemical Reactions Analysis

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product . These Schiff bases behave as a flexible and multidentate bioactive ligand .


Physical And Chemical Properties Analysis

The molecular formula of 2-Amino-3-benzoylpyridine is C12H10N2O . The average mass is 198.221 Da and the monoisotopic mass is 198.079315 Da .

Scientific Research Applications

Bioactive Ligands and Chemosensors

2-Amino-3-benzoylpyridine derivatives can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc., and are considered as a versatile pharmacophore group .

Ion Recognition

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . They can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Spectral Characteristics

The spectral characteristics of 2-amino-3-benzoylpyridine have been studied in solvents of different polarity, pH, and β-cyclodextrin . The inclusion complex of both amino pyridine molecules with β-cyclodextrin are analyzed by UV-visible, fluorimetry, FTIR, 1H NMR, SEM and AM1 methods .

Synthesis of 2-Aminopyridine Derivatives

2-Amino-3-benzoylpyridine can be used in the synthesis of 2-aminopyridine derivatives . This synthesis is demonstrated by the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions .

Safety And Hazards

The safety data sheet for benzoylpyridine, a related compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

properties

IUPAC Name

(2-aminopyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROYVOKHXIFHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507654
Record name (2-Aminopyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-benzoylpyridine

CAS RN

3810-10-4
Record name (2-Aminopyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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